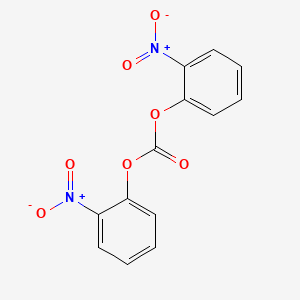

Bis(2-nitrophenyl) carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(2-nitrophenyl) carbonate, also known as Bis(4-nitrophenyl) carbonate or 4-Nitrophenyl carbonate, is a chemical compound with the molecular formula (O2NC6H4O)2CO . It has a molecular weight of 304.21 . It is used as a reagent for the preparation of symmetrical and unsymmetrical urea and 4-nitrophenyl esters of N-protected amino acids . It also finds application as a reagent for the preparation of carbamate linked cytosines .

Synthesis Analysis

This compound can be synthesized using bis(trichloromethyl) carbonate (BTC) with 4-Nitrophenol (PNP) . The synthesis technology of bis(4-nitrophenyl) carbonate using BTC with PNP was optimized . The chemical structure of the product was characterized by means of the melting point and IR .Molecular Structure Analysis

The linear formula of this compound is (O2NC6H4O)2CO . The InChI key is ACBQROXDOHKANW-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is used as a reagent for the synthesis of 4-nitrophenyl active esters of amino acids . It is also used in the preparation of symmetrical and unsymmetrical ureas . Activated carbonates facilitate the preparation of polycarbonates based on monomers that are unsuitable for traditional melt polymerization at high temperatures .Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 136-139 °C (lit.) . It is soluble in chloroform and tetrahydrofuran .Mechanism of Action

Safety and Hazards

Bis(2-nitrophenyl) carbonate is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Properties

CAS No. |

81420-42-0 |

|---|---|

Molecular Formula |

C13H8N2O7 |

Molecular Weight |

304.21 g/mol |

IUPAC Name |

bis(2-nitrophenyl) carbonate |

InChI |

InChI=1S/C13H8N2O7/c16-13(21-11-7-3-1-5-9(11)14(17)18)22-12-8-4-2-6-10(12)15(19)20/h1-8H |

InChI Key |

DQPSUGZZTADITQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)OC2=CC=CC=C2[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)OC2=CC=CC=C2[N+](=O)[O-] |

| 81420-42-0 | |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4-Dimethyl-[1,2,3]oxathiazinane 2,2-dioxide](/img/structure/B3194225.png)